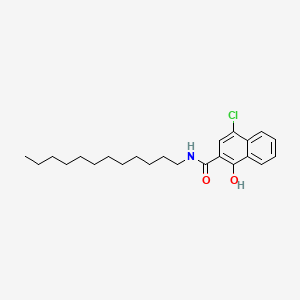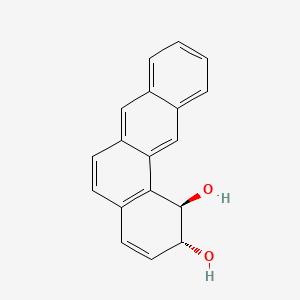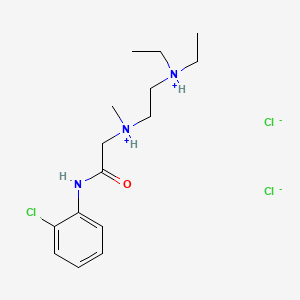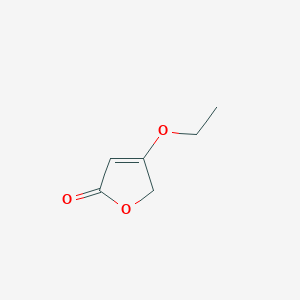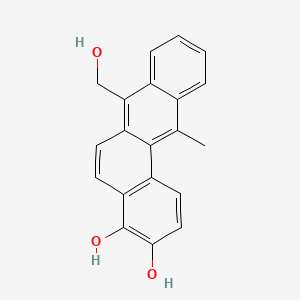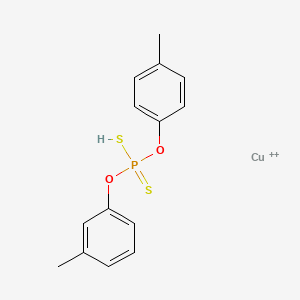
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound that features copper as a central metal atom. This compound is characterized by the presence of two phenoxy groups substituted with methyl groups and a sulfanyl-sulfanylidene-lambda5-phosphane moiety. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of copper salts with appropriate phenoxy and phosphane ligands. One common method involves the use of copper acetate in combination with diethanolamine, which has been found to substantially increase yields in similar systems . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could be employed to achieve consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxidation state of the copper center.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclizations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and catalytic activity.
Mécanisme D'action
The mechanism by which Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can undergo redox reactions, facilitating electron transfer processes. The phenoxy and phosphane ligands can also participate in binding interactions with other molecules, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;(phenoxy)-(methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Similar structure but with different substituents on the phenoxy groups.
Copper;(phenoxy)-(phenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Lacks the methyl groups, leading to different reactivity and properties.
Uniqueness
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both 3-methylphenoxy and 4-methylphenoxy groups provides a distinct steric and electronic environment around the copper center, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7464-04-2 |
|---|---|
Formule moléculaire |
C14H15CuO2PS2+2 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.Cu/c1-11-6-8-13(9-7-11)15-17(18,19)16-14-5-3-4-12(2)10-14;/h3-10H,1-2H3,(H,18,19);/q;+2 |
Clé InChI |
DONPOYXHNCIYHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C)S.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



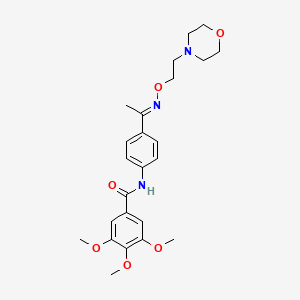
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

